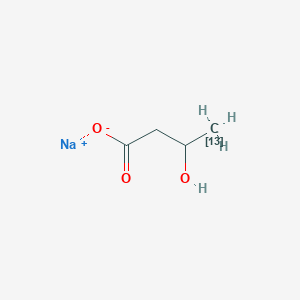

Sodium;3-hydroxy(413C)butanoate

Übersicht

Beschreibung

It is a white crystalline powder that is soluble in water and has a slightly sweet taste.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of sodium;3-hydroxy(413C)butanoate typically involves the esterification of 3-hydroxybutanoic acid followed by neutralization with sodium hydroxide. The reaction conditions often include:

Esterification: Reacting 3-hydroxybutanoic acid with an alcohol in the presence of an acid catalyst.

Neutralization: Adding sodium hydroxide to the esterified product to form the sodium salt.

Industrial Production Methods: Industrial production of this compound may involve large-scale esterification and neutralization processes, utilizing continuous reactors and automated systems to ensure consistent quality and yield.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, forming corresponding ketones or carboxylic acids.

Reduction: It can be reduced to form alcohols or other reduced derivatives.

Substitution: The hydroxyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogenating agents, acylating agents.

Major Products Formed:

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols.

Substitution: Halogenated or acylated derivatives.

Wissenschaftliche Forschungsanwendungen

Biochemical Research

Sodium;3-hydroxy(413C)butanoate serves as a vital reagent in organic synthesis and metabolic studies. Its unique isotopic labeling (with at the fourth carbon position) allows researchers to trace metabolic pathways involving beta-hydroxybutyrate (BHB), which is crucial in understanding energy metabolism and ketogenesis.

Medical Applications

Research indicates potential therapeutic roles for this compound in treating various conditions:

- Metabolic Disorders: It is studied for its impact on glucose and lipid metabolism, making it relevant for diabetes management.

- Neuroprotection: Investigations suggest that it may provide neuroprotective effects, particularly in neurodegenerative diseases like Alzheimer's and Parkinson's.

- Cancer Therapy: Preliminary studies indicate that it may inhibit tumor growth through mechanisms involving epigenetic modulation and anti-inflammatory effects.

Industrial Applications

This compound is utilized in the production of biodegradable polymers and as an additive in various industrial processes. Its properties make it suitable for applications in food preservation and as a buffering agent.

Case Study 1: Metabolic Tracing

A study utilized sodium;3-hydroxy(4-¹³C)butanoate to trace metabolic pathways involving BHB in mice. The results demonstrated significant incorporation of the label into downstream metabolites, providing insights into energy utilization during fasting states.

Case Study 2: Neuroprotective Effects

In vitro studies revealed that this compound could enhance neuronal survival under oxidative stress conditions, suggesting its potential as a therapeutic agent for neurodegenerative diseases.

Wirkmechanismus

The mechanism of action of sodium;3-hydroxy(413C)butanoate involves its interaction with various molecular targets and pathways:

Epigenetic Modulation: Acts as a histone deacetylase inhibitor, affecting gene expression and cellular functions.

Metabolic Regulation: Influences metabolic pathways, including glucose and lipid metabolism.

Anti-inflammatory Effects: Exhibits anti-inflammatory properties by modulating inflammatory pathways.

Vergleich Mit ähnlichen Verbindungen

Sodium butyrate: Shares similar metabolic and epigenetic effects but differs in its chemical structure and specific applications.

Sodium propionate: Another short-chain fatty acid with distinct metabolic and antimicrobial properties.

Sodium acetate: Used in various industrial and medical applications but lacks the specific biological activities of sodium;3-hydroxy(413C)butanoate.

Uniqueness: this compound is unique due to its specific hydroxylation pattern, which imparts distinct chemical reactivity and biological activities compared to other similar compounds.

Biologische Aktivität

Sodium;3-hydroxy(413C)butanoate, commonly known as sodium 3-hydroxybutyrate, is a short-chain fatty acid (SCFA) that has garnered attention for its biological activities, particularly in metabolic and therapeutic contexts. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.

Overview of this compound

Sodium 3-hydroxybutyrate is a salt derived from 3-hydroxybutyric acid, a metabolite involved in various physiological processes. It is primarily noted for its role in energy metabolism and as a signaling molecule in various biological pathways.

Metabolic Role

Sodium 3-hydroxybutyrate plays a crucial role in energy metabolism by participating in ketogenesis, particularly during states of fasting or low carbohydrate intake. It serves as an alternative energy source for tissues such as the brain and muscle when glucose availability is limited .

Anti-inflammatory Properties

Research indicates that sodium 3-hydroxybutyrate exhibits anti-inflammatory effects. It can modulate immune responses and reduce inflammation through the inhibition of pro-inflammatory cytokines and the activation of anti-inflammatory pathways . This property suggests potential therapeutic applications in inflammatory diseases.

Neuroprotective Effects

Sodium 3-hydroxybutyrate has been studied for its neuroprotective effects, particularly in models of neurodegenerative diseases. It has been shown to enhance mitochondrial function, reduce oxidative stress, and promote neuronal survival under conditions of metabolic stress . Its ability to activate the Nrf2 pathway contributes to its cytoprotective effects against oxidative damage .

Case Studies and Experimental Data

| Study | Subject | Treatment | Key Findings |

|---|---|---|---|

| Kimura et al. (2020) | Human endothelial cells | Sodium 3-hydroxybutyrate (1 mM) | Decreased oxidative stress markers and increased Nrf2 activation |

| Rat model (2021) | Obesity-prone rats | Sodium 3-hydroxybutyrate (300 mg/kg) | Improved insulin sensitivity and reduced body weight gain |

| Mouse model (2022) | C57BL/6 mice | Sodium 3-hydroxybutyrate (5 g/kg/day) | Reduced renal oxidative damage and improved mitochondrial function |

These studies highlight the compound's potential in managing metabolic disorders and its protective roles in various tissues.

Potential Applications

- Metabolic Disorders : Given its role in energy metabolism, sodium 3-hydroxybutyrate may be beneficial for individuals with metabolic disorders such as obesity and diabetes.

- Neurodegenerative Diseases : Its neuroprotective properties suggest potential use in conditions like Alzheimer's disease and Parkinson's disease, where oxidative stress plays a critical role.

- Inflammatory Conditions : The anti-inflammatory effects may provide therapeutic avenues for treating chronic inflammatory diseases.

Eigenschaften

IUPAC Name |

sodium;3-hydroxy(413C)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O3.Na/c1-3(5)2-4(6)7;/h3,5H,2H2,1H3,(H,6,7);/q;+1/p-1/i1+1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBPUSGBJDWCHKC-YTBWXGASSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)[O-])O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3]C(CC(=O)[O-])O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50635689 | |

| Record name | Sodium 3-hydroxy(4-~13~C)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50635689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

287111-43-7 | |

| Record name | Sodium 3-hydroxy(4-~13~C)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50635689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.